molecular formula C14H16N2 B3246925 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole CAS No. 18046-23-6

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B3246925
CAS No.: 18046-23-6
M. Wt: 212.29 g/mol
InChI Key: FPJQYYCGLQSBMU-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The compound 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole is involved in various synthesis processes. For instance, it can be transformed into hexahydro[1,4]diazocino[7,8,1-jk]carbazoles and 1-methoxy-9-(β-vinylethylamino)ethylcarbazoles, showcasing its versatility in chemical reactions (Voskressensky et al., 2012). Additionally, it's used in the synthesis of tetrahydro-1H-carbazole derivatives, which are key intermediates in producing various heterocyclic compounds (Stadlbauer et al., 2016).

Environmentally Friendly Synthesis

A notable aspect of this compound is its involvement in environmentally benign synthesis methods. For instance, an efficient synthesis of 4,6-diaryl-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles was achieved in water, which is a significant step towards green chemistry (Chitra et al., 2011).

Catalysis and Ligand Application

In the field of catalysis, this compound plays a role in the asymmetric hydrogenation of heterocyclic compounds. This application is particularly relevant in producing enantiomerically enriched pharmaceuticals (Lyubimov et al., 2014).

Chemical Transformations

This compound is also used in various chemical transformations, such as amination and amidation reactions. These transformations are crucial in developing pharmaceuticals and other biologically active molecules (Sergeev et al., 2005).

Properties

IUPAC Name

1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-7-13-10(4-1)11-5-3-6-12-14(11)16(13)9-8-15-12/h1-2,4,7,12,15H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQYYCGLQSBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C4=CC=CC=C4N3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215488
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18046-23-6
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 2
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 3
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 4
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 5
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 6
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

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